4-[5-(4-ethylphenoxy)pentyl]morpholine
Description
4-[5-(4-Ethylphenoxy)pentyl]morpholine is a morpholine derivative featuring a pentyl chain substituted with a 4-ethylphenoxy group at the fifth carbon, linked to the morpholine ring. Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-[5-(4-ethylphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-2-16-6-8-17(9-7-16)20-13-5-3-4-10-18-11-14-19-15-12-18/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYNIYVRSDABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Group Analysis
- Aromatic Substituents: The 4-ethylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the smaller 4-nitrobenzyl group in 4-(4-nitrobenzyl)morpholine . The boronate ester in 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine enables cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting its utility in synthetic chemistry .
Chain Length and Flexibility :
- The pentyl spacer in the target compound provides conformational flexibility, which may optimize binding to hydrophobic pockets in enzymes or receptors. This contrasts with shorter chains in simpler morpholine derivatives (e.g., benzyl or pyridinyl substituents).
Physicochemical Properties
- Solubility: The 4-ethylphenoxy group likely reduces aqueous solubility compared to polar derivatives like nitrobenzyl-morpholine. Boronate-containing analogs (e.g., ) exhibit moderate solubility in organic solvents due to their ester functionality.
- Thermal Stability : The melting point of the boronate-pyridinyl morpholine derivative (132–135°C) suggests moderate thermal stability , whereas nitrobenzyl-morpholine’s crystalline structure implies higher lattice energy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-[5-(4-ethylphenoxy)pentyl]morpholine, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example, coupling a 4-ethylphenol derivative with a pentyl bromide intermediate, followed by morpholine ring closure under basic conditions (e.g., NaOH or KOH catalysis). Purification often employs column chromatography or recrystallization to achieve >95% purity, with reaction progress monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR; H and C) confirms the structure by identifying aromatic protons (δ 6.5–7.2 ppm) and morpholine ring protons (δ 2.5–4.0 ppm). Infrared (IR) spectroscopy detects ether (C-O-C) stretches (~1250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Dose-response curves (IC) guide further optimization .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding modes with targets like GPCRs or enzymes. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. These methods correlate with experimental IC values to prioritize derivatives .
Q. What experimental strategies address discrepancies between predicted and observed bioactivity data?
- Answer : Contradictions may arise from solvent effects or protein flexibility. Solutions include:
- Solvent correction : Re-evaluate calculations with explicit solvent models (e.g., COSMO-RS).
- Crystallography : Resolve target-ligand co-crystal structures to validate docking poses.
- Proteomics : Assess off-target interactions via affinity purification-mass spectrometry .
Q. What challenges arise in developing in vivo delivery systems for this compound, and how are they mitigated?
- Answer : Challenges include poor aqueous solubility (logP ~3.5) and metabolic instability. Strategies:
- Nanocarriers : Use liposomes or PLGA nanoparticles to enhance bioavailability.
- Prodrugs : Introduce ester or phosphate groups for sustained release.
- PK/PD studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
Q. How do stereochemical variations at the morpholine ring impact pharmacological properties?
- Answer : Enantiomeric purity (e.g., R vs. S configurations) affects receptor binding. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Bioassays reveal >10-fold differences in potency between enantiomers, guiding asymmetric synthesis routes .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
